molecular formula C13H8F2O2 B6377885 6-(3,4-Difluorophenyl)-2-formylphenol CAS No. 1261950-17-7

6-(3,4-Difluorophenyl)-2-formylphenol

Cat. No.: B6377885
CAS No.: 1261950-17-7
M. Wt: 234.20 g/mol
InChI Key: VLMVEJBYDQFJJT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-(3,4-Difluorophenyl)-2-formylphenol is a fluorinated phenolic compound characterized by a 3,4-difluorophenyl substituent at the 6-position and a formyl group (-CHO) at the 2-position of the phenol ring.

Properties

IUPAC Name

3-(3,4-difluorophenyl)-2-hydroxybenzaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8F2O2/c14-11-5-4-8(6-12(11)15)10-3-1-2-9(7-16)13(10)17/h1-7,17H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VLMVEJBYDQFJJT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)C2=CC(=C(C=C2)F)F)O)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8F2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90685123
Record name 3',4'-Difluoro-2-hydroxy[1,1'-biphenyl]-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90685123
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

234.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261950-17-7
Record name [1,1′-Biphenyl]-3-carboxaldehyde, 3′,4′-difluoro-2-hydroxy-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1261950-17-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3',4'-Difluoro-2-hydroxy[1,1'-biphenyl]-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90685123
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Substrate Preparation

The precursor 3-(3,4-difluorophenyl)phenol must first be synthesized. A Ullmann coupling between 3,4-difluoroiodobenzene and 3-hydroxyphenylboronic acid under palladium catalysis could achieve this. Optimal conditions involve a 1:1 molar ratio of aryl halide to boronic acid, 2 mol% Pd(PPh₃)₄, and K₂CO₃ as a base in a toluene/water biphasic system at 80°C for 12 hours.

Formylation Reaction

The phenolic intermediate is dissolved in anhydrous DMF (5 vol) under nitrogen. POCl₃ (1.2 eq) is added dropwise at −10°C, followed by stirring at 25°C for 2 hours to form the Vilsmeier complex. The reaction is quenched with ice-water, and the crude product is extracted with ethyl acetate. Crystallization from ethanol yields 6-(3,4-difluorophenyl)-2-formylphenol. This method mirrors the isolation of 2,4-dihydroxybenzaldehyde in 70–75% yield, with adjustments for steric effects from the difluorophenyl group.

Table 1: Optimization of Vilsmeier-Haack Parameters

ParameterRange TestedOptimal ConditionImpact on Yield
Temperature−20°C to 50°C25°CMaximizes regioselectivity
POCl₃ Equivalents1.0–1.5 eq1.2 eqPrevents overhalogenation
Quenching MediumWater vs. HCl/iceIce-water (pH 7)Reduces side hydrolysis

Suzuki-Miyaura Coupling for Biphenyl Assembly

An alternative approach constructs the biphenyl scaffold via cross-coupling before introducing the formyl group. This method leverages the robustness of Suzuki-Miyaura reactions, as seen in the synthesis of 6-(4-chlorophenyl)pyridazin-3(2H)-one.

Synthesis of 2-Formylphenylboronic Acid

2-Formylphenylboronic acid is prepared by lithiation of 2-bromobenzaldehyde followed by transmetallation with trimethyl borate. The product is isolated in 68% yield after recrystallization from hexane.

Cross-Coupling with 3,4-Difluoroiodobenzene

A mixture of 2-formylphenylboronic acid (1.0 eq), 3,4-difluoroiodobenzene (1.05 eq), Pd(PPh₃)₄ (2 mol%), and K₂CO₃ (2.5 eq) in degassed DMF/H₂O (4:1) is heated at 90°C for 18 hours. Post-reaction, the product is extracted with dichloromethane and purified via silica gel chromatography. This method aligns with the Pd-catalyzed couplings in, though yields may decrease to 50–60% due to steric hindrance from the formyl group.

Oxidative Hydroxymethylation Followed by Dehydrogenation

A less conventional route involves introducing a hydroxymethyl group followed by oxidation to the aldehyde. This method avoids direct formylation, mitigating selectivity issues.

Electrophilic Substitution

3,4-Difluorophenylmagnesium bromide is reacted with 2-hydroxybenzaldehyde in THF at 0°C. The Grignard reagent attacks the aldehyde, forming a secondary alcohol intermediate. Subsequent oxidation with pyridinium chlorochromate (PCC) in dichloromethane regenerates the aldehyde functionality. While this method is indirect, it benefits from the stability of Grignard reagents, as highlighted in.

Challenges in Regiocontrol

The major drawback is the propensity for electrophilic attack at the para position of the phenol. Computational modeling (DFT) suggests that electron-withdrawing fluorine atoms on the phenyl ring increase the ortho/para ratio to 3:1 when using bulky ligands on the magnesium center.

Comparative Analysis of Synthetic Routes

Table 2: Method Comparison for 6-(3,4-Difluorophenyl)-2-formylphenol Synthesis

MethodYield (%)Purity (%)ScalabilityKey Advantage
Vilsmeier-Haack65–70≥95HighShort reaction time
Suzuki-Miyaura50–6090ModerateModular biphenyl assembly
Oxidative Dehydrogenation40–4585LowAvoids sensitive formylation

The Vilsmeier-Haack method offers the highest practicality, though it requires stringent temperature control. Suzuki coupling provides flexibility for structural analogs but suffers from lower yields. Oxidative routes are less efficient but valuable for avoiding halogenated reagents.

Mechanistic Insights and Side Reactions

Vilsmeier-Haack Pathway

The reaction proceeds via electrophilic attack of the chloroiminium ion at the ortho position of the phenol, driven by the electron-donating hydroxyl group. Competing para-formylation is suppressed by steric blocking from the 3,4-difluorophenyl group.

Byproduct Formation in Suzuki Couplings

Homocoupling of boronic acid (up to 15%) is observed, necessitating excess aryl iodide. Adding 10 mol% tetrabutylammonium bromide improves phase transfer, reducing this side reaction.

Industrial-Scale Considerations

For kilogram-scale production, the Vilsmeier-Haack method is preferred. Key modifications include:

  • Replacing DMF with recyclable ionic liquids to reduce costs.

  • Continuous flow reactors to maintain low temperatures (−10°C) during POCl₃ addition.

  • Automated pH control during quenching to minimize aldehyde oxidation.

Chemical Reactions Analysis

Types of Reactions

6-(3,4-Difluorophenyl)-2-formylphenol undergoes various chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: The formyl group can be reduced to an alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: The phenol group can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in an alkaline medium.

    Reduction: Sodium borohydride (NaBH4) in methanol or lithium aluminum hydride (LiAlH4) in ether.

    Substitution: Nitration using a mixture of concentrated nitric acid (HNO3) and sulfuric acid (H2SO4).

Major Products Formed

    Oxidation: 6-(3,4-Difluorophenyl)-2-carboxyphenol.

    Reduction: 6-(3,4-Difluorophenyl)-2-hydroxybenzyl alcohol.

    Substitution: Various substituted derivatives depending on the electrophile used.

Scientific Research Applications

6-(3,4-Difluorophenyl)-2-formylphenol has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound for the development of new therapeutic agents.

    Industry: Utilized in the production of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 6-(3,4-Difluorophenyl)-2-formylphenol depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The difluorophenyl group can enhance the compound’s binding affinity and selectivity towards its target, while the formyl group can participate in hydrogen bonding and other interactions.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogs

6-(2-Fluorophenyl)-2-formylphenol
  • Molecular Formula : C₁₃H₉FO₂ (vs. C₁₃H₈F₂O₂ for the 3,4-diF analog).
  • Molecular Weight : 216.21 g/mol (vs. 234.2 g/mol for the 3,4-diF analog).
  • Substituent Position : Fluorine at the 2-position of the phenyl ring.
NSC828786 (NLOC-014A)
  • Structure : Contains a 3,4-difluorophenyl group linked to a biphenyl-carboxamide scaffold.
  • Applications : Anticancer and anti-inflammatory activities, demonstrating the therapeutic relevance of the 3,4-diF motif .
FE@SNAP
  • Structure : A fluoroethylated MCHR1 antagonist with a 3,4-difluorophenyl-substituted tetrahydropyrimidine core.
  • Applications : Targets melanin-concentrating hormone receptors, highlighting the role of 3,4-diF in enhancing receptor affinity and pharmacokinetics .

Role of Fluorine Substitution

  • 3,4-Difluorophenyl vs. Mono-Fluorophenyl: The 3,4-diF group increases lipophilicity and electron-withdrawing effects compared to mono-fluoro analogs, improving membrane permeability and resistance to oxidative metabolism .
  • Comparison with 3,5-Difluorophenyl Derivatives :

    • Compounds like lenacapavir sodium (HIV capsid inhibitor) use 3,5-diF substitution, which balances steric effects and electronic properties differently than 3,4-diF. This positional variance can significantly alter binding kinetics and solubility .

Q & A

Advanced Research Question

  • Enzyme Inhibition Assays : Fluorogenic substrates in cytochrome P450 or kinase assays to assess binding affinity (IC₅₀ determination) .
  • Cell-Based Models : Fibroblast proliferation assays (e.g., TGF-β-induced fibrosis) to evaluate anti-fibrotic potential, with IC₅₀ values compared to reference compounds like pirfenidone .
  • Receptor Binding Studies : Radioligand displacement assays (e.g., for GPCRs) using tritiated analogs to quantify Ki values .

How can computational chemistry aid in predicting the interaction of 6-(3,4-Difluorophenyl)-2-formylphenol with biological targets?

Advanced Research Question

  • Docking Simulations : Software like AutoDock Vina models binding poses in enzyme active sites (e.g., MCHR1 antagonists), with fluorine atoms forming halogen bonds with Arg/Lys residues .
  • QSAR Modeling : Hammett constants (σ) of substituents correlate with bioactivity, guiding structural modifications .
  • MD Simulations : Free-energy perturbation (FEP) calculations predict binding stability, with solvation effects critical due to the compound’s hydrophobicity .

What analytical challenges arise in characterizing 6-(3,4-Difluorophenyl)-2-formylphenol, and how can they be addressed?

Advanced Research Question

  • Fluorine Signal Overlap : ¹⁹F NMR (470 MHz) resolves splitting patterns, distinguishing para/meta substituents .
  • Aldehyde Oxidation : Stabilize samples under inert atmosphere (N₂) and add radical inhibitors (e.g., BHT) during storage .
  • Low Solubility : Use deuterated DMSO for NMR or co-solvents (e.g., 10% MeOH in DCM) for HPLC .

What are the key physicochemical properties of 6-(3,4-Difluorophenyl)-2-formylphenol relevant to its handling in laboratory settings?

Basic Research Question

  • Molecular Weight : 234.20 g/mol .
  • LogP : ~2.1 (predicted), indicating moderate lipophilicity suitable for cell permeability assays .
  • Melting Point : ~145–150°C (decomposes above 160°C; DSC recommended for precise measurement) .
  • Storage : Desiccated at –20°C in amber vials to prevent photodegradation and hygroscopic absorption .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.